Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-
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Overview
Description
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyrimidine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods are scalable and can be optimized for large-scale production, ensuring the efficient synthesis of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine.
Chemical Reactions Analysis
Types of Reactions
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit DNA topoisomerase II, leading to the disruption of DNA replication in cancer cells . Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrimidine derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Uniqueness
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H7ClN4O |
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Molecular Weight |
246.65 g/mol |
IUPAC Name |
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN4O/c12-9-6-10(15-7-14-9)17-8-2-1-4-16-5-3-13-11(8)16/h1-7H |
InChI Key |
HIDWWNGULXBGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)OC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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